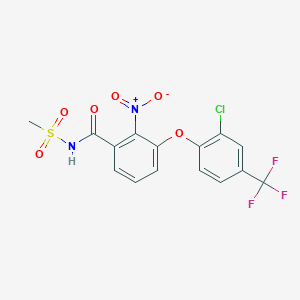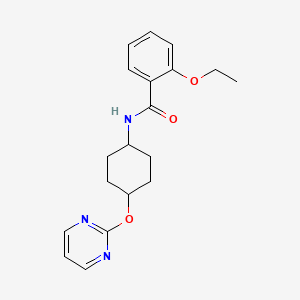
2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological studies. This compound is also known as PF-05231023 and is a selective and potent antagonist of the prostaglandin E2 receptor subtype EP4.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide involves the inhibition of the prostaglandin E2 receptor subtype EP4. This receptor is involved in various physiological processes, including inflammation, pain, and cancer progression. By inhibiting this receptor, this compound can modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. This compound has been shown to inhibit the production of prostaglandin E2, which is involved in inflammation and pain. Additionally, this compound has been shown to have potent anti-tumor activity and can inhibit the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide in lab experiments is its potency and selectivity. This compound has a high affinity for the prostaglandin E2 receptor subtype EP4, making it an ideal tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide. One of the major directions is the development of new therapeutic agents based on this compound. Studies have shown that this compound has potent anti-tumor activity, making it a potential candidate for the development of new cancer therapies. Additionally, further studies can be conducted to understand the role of the prostaglandin E2 receptor subtype EP4 in various physiological processes and diseases, which can provide new insights into the development of new therapies.
Métodos De Síntesis
The synthesis of 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide involves the reaction of 4-(pyrimidin-2-yloxy)cyclohexylamine with 2-chloro-N-(2-ethoxy-phenyl)acetamide in the presence of a base. The reaction proceeds to give the desired product in good yield and high purity.
Aplicaciones Científicas De Investigación
2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide has been extensively studied for its potential applications in various scientific research studies. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-tumor activity and can inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
2-ethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-24-17-7-4-3-6-16(17)18(23)22-14-8-10-15(11-9-14)25-19-20-12-5-13-21-19/h3-7,12-15H,2,8-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHXLYLXOOVUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2898998.png)

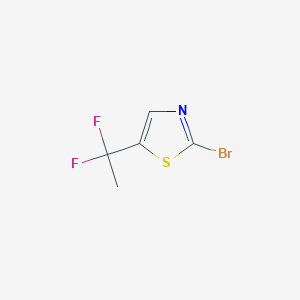
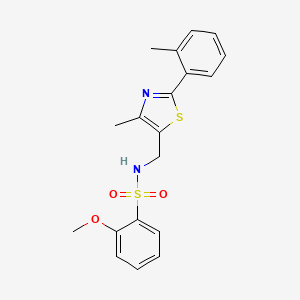

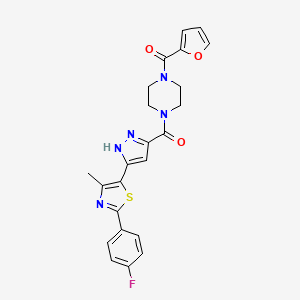
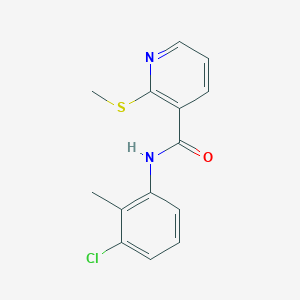

![3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2899016.png)

![N-[4-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2899018.png)
